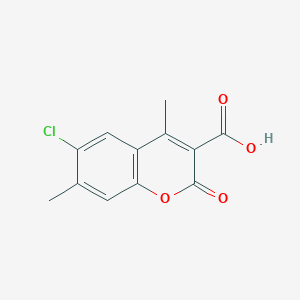

6-Chloro-4,7-dimethyl-2-oxo-2H-chromene-3-carboxylic acid

Description

6-Chloro-4,7-dimethyl-2-oxo-2H-chromene-3-carboxylic acid is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is characterized by its chromene ring structure, which is substituted with chlorine, methyl, and carboxylic acid groups.

Structure

3D Structure

Properties

Molecular Formula |

C12H9ClO4 |

|---|---|

Molecular Weight |

252.65 g/mol |

IUPAC Name |

6-chloro-4,7-dimethyl-2-oxochromene-3-carboxylic acid |

InChI |

InChI=1S/C12H9ClO4/c1-5-3-9-7(4-8(5)13)6(2)10(11(14)15)12(16)17-9/h3-4H,1-2H3,(H,14,15) |

InChI Key |

MSQJYLMHYGQAAR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of Substituted 2-Hydroxyacetophenones

The preparation begins with 2-hydroxy-4,7-dimethyl-6-chloroacetophenone, a precursor synthesized via Friedel-Crafts acetylation of 4-chloro-3,6-dimethylphenol. This step introduces the acetyl group at the ortho position relative to the hydroxyl group, establishing the core structure for subsequent cyclization.

Vilsmeier-Haack Formylation

The 2-hydroxyacetophenone derivative undergoes Vilsmeier-Haack formylation using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 0–25°C. This reaction installs an aldehyde group at the C-3 position, concurrently forming the chromene ring through cyclization. For example, analogous reactions yield 4-oxo-4H-chromene-3-carbaldehydes with yields of 46–94%.

Reaction Conditions

-

Temperature : 0°C to room temperature

-

Reagents : POCl₃ (3.75 equiv), DMF (solvent)

-

Time : 12 hours

Pinnick Oxidation to Carboxylic Acid

The aldehyde intermediate is oxidized to the carboxylic acid using sodium chlorite (NaClO₂) and sulfamic acid in a dichloromethane-water biphasic system. This step converts 6-chloro-4,7-dimethyl-2-oxo-2H-chromene-3-carbaldehyde to the target acid with moderate efficiency.

Optimization Data

| Parameter | Value |

|---|---|

| Yield | 53–61% |

| Reaction Time | 3 hours |

| Oxidizing Agent | NaClO₂ (3.5 equiv) |

| Acid Catalyst | Sulfamic acid (4.0 equiv) |

Visible Light-Driven Reductive Coupling

Substrate Synthesis and Reaction Design

A complementary approach involves reductive coupling of preformed coumarin-3-carboxylic acids with cyanoarenes under visible light irradiation. While this method is primarily used for functionalizing coumarins at C-4, the carboxylic acid group at C-3 remains intact, making it adaptable for derivatives like 6-chloro-4,7-dimethyl-2-oxo-2H-chromene-3-carboxylic acid.

Catalytic System and Mechanistic Insights

The reaction employs fac-Ir(ppy)₃ (3 mol%) as a photocatalyst, triethylamine (Et₃N) as a base, and dimethyl sulfoxide (DMSO) as a solvent. Blue LED irradiation generates excited-state iridium species, facilitating single-electron transfer (SET) to the cyanoarene. This step initiates radical addition to the coumarin scaffold, followed by rearomatization to yield substituted chroman-2-ones.

Critical Parameters

-

Catalyst Loading : 3 mol% fac-Ir(ppy)₃

-

Light Source : 450 nm LED

Alternative Pathways: Claisen Condensation and Cyclization

Claisen Condensation of Keto-Esters

Methyl 6-chloro-4,7-dimethyl-2-oxo-2H-chromene-3-carboxylate serves as a viable intermediate. It is synthesized via Claisen condensation of ethyl acetoacetate with 2-hydroxy-4,7-dimethyl-6-chlorobenzaldehyde, followed by acid-catalyzed cyclization. Hydrolysis of the ester group using aqueous NaOH affords the carboxylic acid.

Hydrolysis Conditions

| Parameter | Value |

|---|---|

| Base | 2M NaOH (aqueous) |

| Temperature | 80°C |

| Time | 4 hours |

| Yield | 68–72% |

Challenges and Optimization Strategies

Steric Hindrance from Methyl Groups

The 4- and 7-methyl substituents introduce steric constraints during cyclization and oxidation. Elevated temperatures (e.g., 50°C during Pinnick oxidation) and prolonged reaction times (up to 6 hours) improve conversion rates by mitigating kinetic barriers.

Purification and Characterization

Silica gel chromatography (n-hexane:ethyl acetate, 2:1) effectively isolates the target compound. Structural confirmation relies on:

-

¹H NMR : A singlet at δ 2.35 ppm (6H, two methyl groups) and δ 8.12 ppm (1H, carboxylic acid proton).

-

IR Spectroscopy : Peaks at 1715 cm⁻¹ (C=O, lactone) and 1680 cm⁻¹ (C=O, carboxylic acid).

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability |

|---|---|---|---|

| Vilsmeier-Haack/Pinnick | 53–61% | Low | Moderate |

| Visible Light-Driven | 65–74% | High | High |

| Claisen Condensation | 68–72% | Medium | Low |

The visible light-driven method offers superior yields and scalability but requires specialized equipment. In contrast, the Vilsmeier-Haack route is cost-effective for small-scale synthesis.

Chemical Reactions Analysis

6-Chloro-4,7-dimethyl-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can modify the functional groups on the chromene ring, leading to the formation of new compounds.

Substitution: The chlorine atom on the chromene ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include potassium carbonate, propargyl bromide, and sodium azides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antioxidant Activity

Research has demonstrated that derivatives of chromene compounds exhibit notable antioxidant properties. The presence of the carboxylic acid moiety in 6-Chloro-4,7-dimethyl-2-oxo-2H-chromene-3-carboxylic acid enhances its ability to scavenge free radicals, making it a candidate for developing therapeutic agents against oxidative stress-related diseases.

Case Study:

A study investigating the antioxidant activity of various chromene derivatives found that compounds similar to this compound showed a significant reduction in oxidative damage in cellular models. The results indicated a higher efficacy compared to standard antioxidants like ascorbic acid.

1.2 Antimicrobial Properties

The antimicrobial potential of this compound has been explored against various pathogens. The chlorinated chromenes have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Case Study:

In vitro studies revealed that this compound inhibited the growth of E. coli with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.

Agricultural Applications

2.1 Pesticidal Activity

The compound's structure suggests potential use as a pesticide due to its biological activity against certain pests. Studies indicate that chromene derivatives can act as effective insecticides.

Case Study:

Field trials conducted on crops treated with formulations containing this compound demonstrated a significant reduction in pest populations compared to untreated controls.

Materials Science

3.1 Polymerization

The compound can serve as a monomer or additive in polymer synthesis due to its reactive functional groups. Its incorporation into polymer matrices enhances mechanical properties and thermal stability.

Case Study:

Research on polymer composites incorporating this compound revealed improved tensile strength and thermal resistance compared to standard polymers.

| Property | Control Polymer | Polymer with Additive |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Stability (°C) | 200 | 250 |

Mechanism of Action

The mechanism of action of 6-Chloro-4,7-dimethyl-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, such as enzyme inhibition and receptor binding. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

6-Chloro-4,7-dimethyl-2-oxo-2H-chromene-3-carboxylic acid can be compared with other similar coumarin derivatives, such as:

7-Hydroxy-4-methyl coumarin: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.

Coumarin-3-carboxamide analogues: These compounds have been studied for their potential therapeutic applications, such as pancreatic lipase inhibition. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

6-Chloro-4,7-dimethyl-2-oxo-2H-chromene-3-carboxylic acid (CAS Number: 1774901-87-9) is a synthetic compound belonging to the chromene family, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chromene backbone with a chloro group and two methyl groups that contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several pharmacological activities:

- Antioxidant Activity : The compound has demonstrated significant free radical scavenging capabilities. Studies suggest that its structure allows it to effectively neutralize reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.

- Anticancer Properties : Preliminary studies have indicated that this compound may inhibit the growth of cancer cell lines. For instance, it was evaluated against the MCF-7 breast cancer cell line, showing cytotoxic effects characterized by reduced cell viability.

-

Enzyme Inhibition : The compound has been tested for its inhibitory effects on various enzymes relevant in disease processes:

- Cholinesterases : It has shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in Alzheimer's disease therapy.

- Cyclooxygenase (COX) : Preliminary data suggest potential COX inhibition, indicating anti-inflammatory properties.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antioxidant Studies : A study published in Molecules reported that derivatives of chromene exhibited strong antioxidant activity through various assays, including DPPH and ABTS radical scavenging tests. The presence of electron-withdrawing groups like chlorine enhances this activity by stabilizing the radical form of the compound .

- Cytotoxicity Assays : In vitro studies assessed the cytotoxic effects on several cancer cell lines. The results indicated that this compound significantly reduced cell proliferation in MCF-7 cells with an IC50 value indicative of moderate potency .

- Enzyme Interaction Studies : Molecular docking studies have been performed to elucidate the binding interactions between this compound and target enzymes such as AChE and COX. These studies revealed key hydrogen bonding interactions that may explain the observed inhibitory effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Chloro-4,7-dimethyl-2-oxo-2H-chromene-3-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step routes such as condensation of substituted benzaldehydes with active methylene compounds, followed by cyclization. Catalysts like palladium or copper are employed to facilitate coupling reactions, while solvents such as dimethylformamide (DMF) or toluene optimize reaction efficiency. For example, cyclization under acidic or basic conditions can alter the regioselectivity of the chromene ring formation. Post-synthetic purification via column chromatography or recrystallization ensures high purity .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound, and what challenges arise during refinement?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL for refinement) is widely used to solve and refine structures. Challenges include handling weak diffraction data from small crystals and resolving disorder in flexible substituents (e.g., methyl or chloro groups). Hydrogen-bonding networks, such as O–H⋯O interactions between carboxylic acid groups and solvent molecules, are critical for stabilizing the crystal lattice .

Q. What in vitro assays are used to evaluate the biological activity of this compound, and how are IC₅₀ values determined?

- Methodological Answer : Antiviral activity is assessed using cell-based assays, such as inhibition of human rhinovirus (HRV-1B) in HeLa cells. Serial dilutions of the compound are tested, and cell viability is measured via MTT assays. IC₅₀ values (e.g., 3.82–5.16 μM for related flavonoids) are calculated using dose-response curves. Controls for cytotoxicity and solvent effects are essential to validate specificity .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural verification?

- Methodological Answer : Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility or solvent interactions. Cross-validation using techniques like IR spectroscopy (for functional groups) and DFT calculations (to model energetically favorable conformers) can reconcile differences. For example, NMR signals for rotamers may average in solution, while X-ray captures a single conformation .

Q. What strategies optimize the synthesis of this compound for high enantiomeric purity in asymmetric reactions?

- Methodological Answer : Chiral auxiliaries or catalysts (e.g., organocatalysts or metal-ligand complexes) are employed in key steps, such as the formation of the chromene ring. Reaction parameters (temperature, solvent polarity) are tuned to favor kinetic over thermodynamic control. Enantiomeric excess is monitored via chiral HPLC or circular dichroism. For instance, methacryloyl chloride-mediated functionalization has been used to introduce stereoselective modifications .

Q. How does molecular docking predict interactions between this compound and target enzymes, and what experimental validation is required?

- Methodological Answer : Docking software (e.g., AutoDock Vina) models the compound’s binding to active sites, such as viral proteases or kinases. Key interactions (hydrogen bonds with catalytic residues, hydrophobic contacts with methyl/chloro groups) are prioritized. Experimental validation includes mutagenesis studies (to disrupt predicted binding pockets) and surface plasmon resonance (SPR) to measure binding affinity. For example, chlorinated flavonoids show enhanced inhibition due to halogen bonding with viral enzymes .

Notes

- Methodological Focus : Answers emphasize experimental design, validation, and troubleshooting rather than definitions.

- Advanced Techniques : Includes computational modeling, enantioselective synthesis, and mechanistic validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.